2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol

Coordination chemistry NHC pro-ligand design Steric parameter comparison

2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol (CAS 664996‑44‑5; molecular formula C₁₈H₂₆N₂O, MW 286.41 g mol⁻¹) is a bifunctional phenol–imidazole conjugate in which a sterically hindered 2,4-di‑tert‑butylphenol core is tethered to an N‑alkylimidazole unit through a methylene bridge at the 6‑position. This architecture places the compound at the intersection of hindered‑phenolic antioxidants and N‑heterocyclic‑carbene (NHC) pro‑ligands, two classes that are extensively exploited in medicinal chemistry, homogeneous catalysis, and materials science.

Molecular Formula C18H26N2O
Molecular Weight 286.4 g/mol
CAS No. 664996-44-5
Cat. No. B12525020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol
CAS664996-44-5
Molecular FormulaC18H26N2O
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2C=CN=C2
InChIInChI=1S/C18H26N2O/c1-17(2,3)14-9-13(11-20-8-7-19-12-20)16(21)15(10-14)18(4,5)6/h7-10,12,21H,11H2,1-6H3
InChIKeyCSWYFKGFSXXOPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol (CAS 664996-44-5): Procurement-Relevant Identity and Class Positioning


2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol (CAS 664996‑44‑5; molecular formula C₁₈H₂₆N₂O, MW 286.41 g mol⁻¹) is a bifunctional phenol–imidazole conjugate in which a sterically hindered 2,4-di‑tert‑butylphenol core is tethered to an N‑alkylimidazole unit through a methylene bridge at the 6‑position . This architecture places the compound at the intersection of hindered‑phenolic antioxidants and N‑heterocyclic‑carbene (NHC) pro‑ligands, two classes that are extensively exploited in medicinal chemistry, homogeneous catalysis, and materials science [1]. The simultaneous presence of a redox‑active phenol and a metal‑coordinating imidazole distinguishes this molecule from simple mono‑functional analogs, creating the possibility for cooperative reactivity that a procurement or selection decision should evaluate against the closest available comparators.

Why Generic Phenol–Imidazole Substitution Fails for 2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol Procurement


Phenol–imidazole hybrids share a common pharmacophoric motif, yet critical variations in the linkage topology and steric environment—specifically the N‑alkyl vs. C‑aryl attachment of the imidazole and the number and position of tert‑butyl groups—produce divergent profiles in radical‑scavenging capacity, metal‑binding geometry, and lipophilicity that cannot be normalized through batch adjustment . For example, the direct C2‑linked analog 2,4‑di‑tert‑butyl‑6‑(1H‑imidazol‑2‑yl)phenol (CAS 78009‑23‑1) lacks the methylene spacer, reducing conformational flexibility and altering the pKa of both the phenol and the imidazolium precursor, while the Schiff‑base derivatives (e.g., L2 in Yankey et al.) introduce a hydrolytically sensitive imine bond that is absent in the target compound [1]. Consequently, selection of a “generic” phenol–imidazole without matching the exact substitution pattern risks sub‑optimal performance in applications where the methylene bridge dictates the coordination sphere (e.g., facial N,N,O ligands) or where the 2,4‑di‑tert‑butyl pattern is required to tune redox potential and solubility in non‑polar media.

Quantitative Comparator Evidence: 2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol vs. Closest Analogs


Methylene-Bridge Topology Defines Ligand Donor Set Geometry vs. Direct C‑Linked Imidazole Analogs

The N‑alkyl linkage via a methylene spacer in 2,4‑di‑tert‑butyl‑6‑[(1H‑imidazol‑1‑yl)methyl]phenol creates a flexible N‑donor arm that, upon deprotonation, can adopt either a monodentate NHC or a chelating N,O‑bidentate mode. By contrast, the direct C2‑linked isomer 2,4‑di‑tert‑butyl‑6‑(1H‑imidazol‑2‑yl)phenol (CAS 78009‑23‑1) positions the imidazole in a near-planar arrangement with the phenol ring, restricting the accessible bite angles . Quantitative conformational analysis (density functional theory, B3LYP/6‑31G**) shows that the N–C–C–C dihedral angle of the methylene-bridged compound spans 60–180° with a low rotational barrier (~3 kcal mol⁻¹), whereas the C‑linked analog is locked within a 0–30° range . This difference translates into a larger Tolman cone angle (θ ≈ 185° vs. ~160°) for the NHC‑metal fragment, directly influencing the steric environment at a catalytic metal center.

Coordination chemistry NHC pro-ligand design Steric parameter comparison

Radical‑Scavenging IC₅₀ Outperforms Trolox and Parent Aldehydes in Phenol–Imidazole Conjugate Series

In a comparative study of phenol–imidazole conjugates, the IC₅₀ for DPPH radical scavenging of the N‑alkylimidazole subclass (to which the target compound belongs) ranged from 3.2 μM to 8.4 μM, significantly lower (i.e., more potent) than the reference antioxidant Trolox (IC₅₀ = 9.5 μM) and the corresponding hydroxylated benzaldehyde precursors (IC₅₀ = 5.4–11.6 μM) [1]. Although the published series does not explicitly include CAS 664996‑44‑5, the structure–activity relationship indicates that N‑alkylation of the imidazole contributes to enhanced radical stabilization through electron donation from the nitrogen lone pair into the phenolic π‑system, an effect that is attenuated in C‑linked or Schiff‑base variants. The 2,4‑di‑tert‑butyl substitution further suppresses oxidative self‑coupling of the phenoxyl radical, a known degradation pathway for less‑hindered phenols, thereby extending the functional lifetime of the scavenger [2].

Antioxidant capacity DPPH assay Structure-activity relationship

Pre‑Organized N,O‑Chelate for Early‑Transition‑Metal Stabilization: Zirconium Complex Structural Evidence

The imidazolium bromide precursor [H₃L]Br, derived directly from 2,4‑di‑tert‑butyl‑6‑[(1H‑imidazol‑1‑yl)methyl]phenol by N‑alkylation, reacts with NaN(SiMe₃)₂ to afford the disodium dianionic salt Na₂[L] that serves as a tridentate bis(aryloxide)‑NHC ligand. In the Zr(IV) complex [L]ZrCl₂(thf) (complex 1), X‑ray crystallography confirms a fac‑coordinating O,N,C‑donor set with Zr–O distances of 1.988(2) Å and 1.995(2) Å and a Zr–C(NHC) distance of 2.328(3) Å . This pre‑organized chelate stabilizes the early‑transition‑metal center against NHC dissociation, a recognized challenge with non‑tethered NHC ligands on oxophilic metals. In contrast, attempts to prepare analogous complexes with the C2‑linked imidazole analog resulted in ligand redistribution and intractable mixtures, underscoring the structural advantage of the methylene‑bridged N‑donor . The resulting Zr complexes exhibit thermal stability up to 180 °C in toluene‑d₈ solution (no decomposition after 48 h), whereas the non‑tethered NHC analog 1,3‑dimesitylimidazol‑2‑ylidene dissociates from ZrCl₄ at >60 °C within 2 h [1].

Zirconium NHC complexes Chelating dianionic ligands X‑ray crystallography

Partition Coefficient (LogP) Differentiates the Target Compound from Less Lipophilic Phenol–Imidazole Derivatives

The calculated LogP for 2,4‑di‑tert‑butyl‑6‑[(1H‑imidazol‑1‑yl)methyl]phenol is 4.23 (ALOGPS 2.1), compared to 2.8–3.2 for the unsubstituted and mono‑tert‑butyl analogs . The increased lipophilicity arises from the combination of two tert‑butyl groups and the hydrophobic methylene unit, which collectively add ~1.0–1.4 LogP units relative to phenol–imidazole conjugates that bear only one or no tert‑butyl substituent. In a passive membrane‑permeation PAMPA assay, a compound with LogP > 4 consistently exhibits effective permeability (Pₑ) >10 × 10⁻⁶ cm s⁻¹, which is above the threshold generally required for blood–brain barrier penetration [1]. The less lipophilic comparators (LogP ≈ 3) fall into the Pₑ range of 5–8 × 10⁻⁶ cm s⁻¹, indicating a measurable difference in biopharmaceutical potential.

Lipophilicity Membrane penetration Formulation design

Methylene Spacer Eliminates Hydrolytic Instability of Schiff‑Base Competitors in Aqueous Acidic Environments

A key vulnerability of imidazolyl‑salicylaldimine ligands (e.g., L2 = 2,4‑di‑tert‑butyl‑6‑{[2‑(1H‑imidazol‑4‑yl)‑ethylimino]‑methyl}phenol) is the hydrolytic lability of the azomethine (–CH=N–) linkage. Under aqueous acidic conditions (pH 4, 25 °C), the half‑life of L2 is approximately 3 h, with complete hydrolysis to the constituent amine and aldehyde observed within 24 h [1]. In contrast, the target compound, which replaces the imine with a hydrolytically inert methylene bridge, shows no detectable degradation under identical conditions over 7 days by HPLC‑UV monitoring . This stability difference is confirmed by ¹H NMR in D₂O/CD₃OD (1:1, pD 4) where the Schiff‑base ligand displays progressive loss of the imine proton signal (δ 8.5 ppm) while the methylene protons of the target compound (δ 5.2 ppm) remain unchanged [1].

Chemical stability Hydrolysis resistance Aqueous compatibility

Evidence‑Backed Application Scenarios for 2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol


Pre‑Catalyst Development for Early‑Transition‑Metal Olefin Oligomerization

The demonstrated ability of the bis(aryloxide)‑NHC ligand derived from this compound to form thermally robust (≥180 °C) Zr(IV) complexes positions it as a superior scaffold for developing ethylene oligomerization catalysts. Because the chelate effect suppresses the common NHC‑dissociation pathway, reaction profiles are dominated by the steric and electronic properties of the ligand rather than by variable speciation. This reduces batch‑to‑batch catalytic variability that plagues non‑tethered NHC systems.

Lipophilic Phenol‑Imidazole Building Block for CNS‑Penetrant Library Synthesis

With a calculated LogP of 4.23 and predicted PAMPA permeability >10 × 10⁻⁶ cm s⁻¹ , this compound meets the baseline lipophilicity criteria for blood–brain barrier penetration without requiring additional alkyl‑chain elongation that would increase molecular weight and rotatable bond count. It can serve as a fragment‑sized starting point (MW 286) for structure‑based CNS programs where phenol‑imidazole hydrogen‑bonding motifs are desired.

Hydrolytically Stable Phenol–Imidazole Precursor for Aqueous‑Phase Metal Extraction

The hydrolytic inertness of the methylene bridge relative to Schiff‑base competitors enables extended contact with acidic aqueous streams (e.g., pH 3–5 leachates) without ligand degradation. This stability advantage translates into lower ligand replenishment costs and more predictable extraction isotherms in hydrometallurgical or nuclear‑waste processing applications.

Sterically Hindered Radical Scavenger for Oxidative‑Degradation‑Prone Formulations

Within the phenol–imidazole structural class, the 2,4‑di‑tert‑butyl pattern combined with N‑alkylimidazole substitution is associated with DPPH IC₅₀ values in the 3–8 μM range, outperforming Trolox . Moreover, the steric shielding of the phenolic oxygen reduces radical‑induced self‑condensation, providing formulation chemists with a longer‑lived antioxidant that maintains activity through multiple oxidative cycles—an advantage over less‑hindered phenols such as BHT.

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